molecular formula C22H16FN3O2S2 B11530337 N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11530337
M. Wt: 437.5 g/mol
InChI Key: RBDMPKMBAGHIQX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzothiazole ring, and a hydroxyphenylmethylidene moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the condensation of 2-fluoroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 6-aminobenzothiazole. The final step involves the Schiff base formation with 2-hydroxybenzaldehyde under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide exerts its effects is primarily through its interaction with biological macromolecules. The fluorophenyl group can engage in π-π stacking interactions, while the benzothiazole ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its combination of a fluorophenyl group and a benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions.

Properties

Molecular Formula

C22H16FN3O2S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16FN3O2S2/c23-16-6-2-3-7-17(16)25-21(28)13-29-22-26-18-10-9-15(11-20(18)30-22)24-12-14-5-1-4-8-19(14)27/h1-12,27H,13H2,(H,25,28)

InChI Key

RBDMPKMBAGHIQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F)O

Origin of Product

United States

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